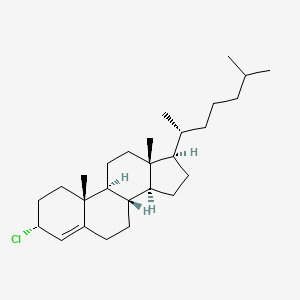

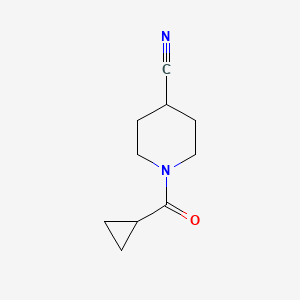

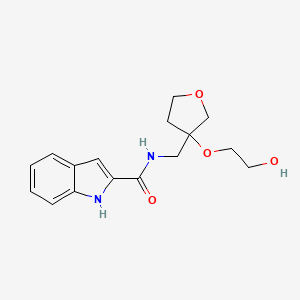

![molecular formula C15H18N2OS B2358258 (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 1321947-39-0](/img/structure/B2358258.png)

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities, including cytotoxic and antibacterial properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Aplicaciones Científicas De Investigación

Analgesic Properties

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide, and related compounds have been studied for their potential analgesic properties. For instance, a study focused on synthesizing derivatives of this compound to assess their effect on analgesic activity. The compounds were tested on models of thermal and chemical stimulation to evaluate their analgesic effects. It was found that certain structural modifications in these compounds could influence their analgesic activity, highlighting the importance of the structural relationship in medicinal chemistry (Demchenko et al., 2018).

Catalytic Activity

Research has also explored the catalytic activity of similar compounds. One study synthesized N-heterocyclic carbene nickel complexes, which included derivatives similar to this compound. These complexes showed catalytic activity in reactions such as the dimerization and hydrosilylation of styrenes, demonstrating their potential in catalysis (Junquera et al., 2012).

Chemosensors for Cyanide Anions

Another area of interest is the use of coumarin benzothiazole derivatives, closely related to the compound , as chemosensors for cyanide anions. These compounds have been synthesized and studied for their ability to detect cyanide anions through changes in their photophysical properties. This application is significant in environmental monitoring and safety measures (Wang et al., 2015).

Hypoglycemic and Hypolipidemic Activity

In the field of diabetes research, novel analogs containing the thiazolidinedione ring, which is structurally related to this compound, have been synthesized and evaluated for hypoglycemic and hypolipidemic activity. These studies suggest potential therapeutic applications in managing diabetes and related metabolic disorders (Mehendale-Munj et al., 2011).

Propiedades

IUPAC Name |

2-methyl-N-(4-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-5-9-17-13-11(4)7-6-8-12(13)19-15(17)16-14(18)10(2)3/h5-8,10H,1,9H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTBRPLQQRAYQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=NC(=O)C(C)C)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

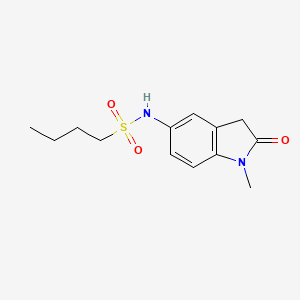

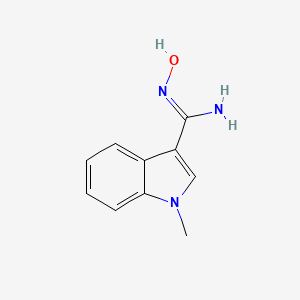

![N-[[4-cyclohexyl-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2358177.png)

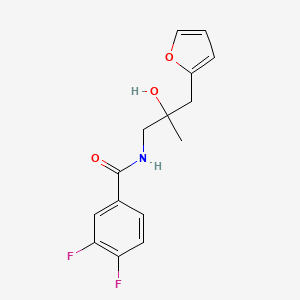

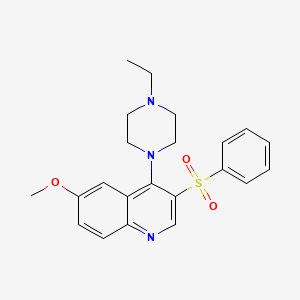

![(4Z)-2-phenyl-4-[(1,3-thiazol-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B2358179.png)

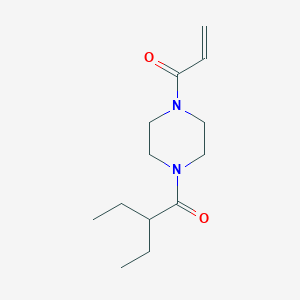

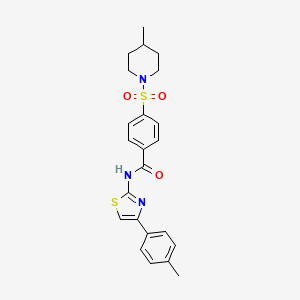

![4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine](/img/structure/B2358191.png)

![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2358192.png)